molecular formula C27H35F2N7O3 B1683955 Ro3280 CAS No. 1062243-51-9

Ro3280

Cat. No. B1683955
Key on ui cas rn: 1062243-51-9
M. Wt: 543.6 g/mol
InChI Key: DJNZZLZKAXGMMC-UHFFFAOYSA-N
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Patent
US08202990B2

Procedure details

Combine 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid (3.108 kg, 6.17 mol) and acetonitrile (14.56 kg) and adjust the temperature to about 0° C. Add N-methyl-4-aminopiperidine (0.775 k, 1.1 eq.). Diisopropylethylamine (1.595 kg) was added aver about 29 minutes at temperature of about 6 to 12° C., the temperature was adjusted to about 20 to 25° C. and the reaction mixture was stirred overnight. The solid was collected by filtration, rinsed with acetonitrile (4.47 kg) and dried under at stream of nitrogen for 1 hour, then in a vacuum oven at 40° C. for 2 days to give the title compound.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
3.108 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.595 kg
Type
reactant
Reaction Step Three
Quantity
14.56 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:12][C:11]([F:14])([F:13])[C:10](=[O:15])[N:9]([CH3:16])[C:8]3[CH:17]=[N:18][C:19]([NH:21][C:22]4[CH:30]=[CH:29][C:25]([C:26](O)=[O:27])=[CH:24][C:23]=4[O:31][CH3:32])=[N:20][C:7]2=3)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:33][N:34]1[CH2:39][CH2:38][CH:37]([NH2:40])[CH2:36][CH2:35]1.C(N(C(C)C)CC)(C)C>C(#N)C>[CH:1]1([N:6]2[CH2:12][C:11]([F:14])([F:13])[C:10](=[O:15])[N:9]([CH3:16])[C:8]3[CH:17]=[N:18][C:19]([NH:21][C:22]4[CH:30]=[CH:29][C:25]([C:26]([NH:40][CH:37]5[CH2:38][CH2:39][N:34]([CH3:33])[CH2:35][CH2:36]5)=[O:27])=[CH:24][C:23]=4[O:31][CH3:32])=[N:20][C:7]2=3)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
3.108 kg
Type
reactant
Smiles
C1(CCCC1)N1C2=C(N(C(C(C1)(F)F)=O)C)C=NC(=N2)NC2=C(C=C(C(=O)O)C=C2)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)N
Step Three
Name
Quantity
1.595 kg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
14.56 kg
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 0° C
CUSTOM
Type
CUSTOM
Details
was adjusted to about 20 to 25° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with acetonitrile (4.47 kg)
CUSTOM
Type
CUSTOM
Details
dried under at stream of nitrogen for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)N1C2=C(N(C(C(C1)(F)F)=O)C)C=NC(=N2)NC2=C(C=C(C(=O)NC1CCN(CC1)C)C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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